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Compound of Interest

Compound Name:
(R)-3-Amino-1-phenyl-propan-1-

OL

CAS No.: 138750-31-9

Cat. No.: B164730

Get Quote

Synthesis, Resolution, and Application in SSRI/SNRI Scaffolds

Part 1: Executive Summary & Molecular Identity[1]
3-amino-1-phenylpropan-1-ol (CAS: 5053-63-4 for racemate) is a critical

-amino alcohol intermediate in the synthesis of blockbuster neuropsychiatric drugs. Its
structural core—a phenyl ring separated from a primary amine by a three-carbon chain
containing a benzylic alcohol—serves as the scaffold for serotonin and norepinephrine
reuptake inhibitors (SSRIs/SNRIs) such as Atomoxetine, Fluoxetine, and Nisoxetine.

The biological activity of these therapeutics is strictly governed by the stereochemistry at the

C1 benzylic position. While early syntheses relied on racemic mixtures, modern regulatory

standards and pharmacodynamic requirements demand high enantiomeric purity (typically

ee). This guide details the autonomous production, resolution, and validation of the (R)- and
(S)-enantiomers.
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The chirality resides at the C1 carbon (attached to the hydroxyl group).

(R)-3-amino-1-phenylpropan-1-ol: The precursor for (R)-Atomoxetine.[1]

(S)-3-amino-1-phenylpropan-1-ol: Often used as a chiral auxiliary or for (S)-configured

analogs.

Property Specification

IUPAC Name 3-amino-1-phenylpropan-1-ol

Molecular Formula

Molecular Weight 151.21 g/mol

CAS (Racemic) 5053-63-4

CAS ((S)-Enantiomer) 130194-42-2

Physical State
White to pale yellow crystalline solid or viscous

oil

Solubility
Soluble in Ethanol, Methanol, DMSO; slightly

soluble in water

Part 2: Synthesis & Enantioselective Pathways
High-value drug synthesis relies on two primary workflows: Asymmetric Catalytic Reduction

(Route A) and Classical Resolution (Route B).

Route A: Asymmetric Catalytic Reduction (The Industrial Standard)
This route is preferred for large-scale production due to higher atom economy. It proceeds via

the reduction of the prochiral ketone, 3-amino-1-phenylpropan-1-one (or its hydrochloride salt),

using chiral transition metal catalysts or biocatalysts.

Precursor: 3-amino-1-phenylpropan-1-one (Mannich base of acetophenone).

Catalyst System: Rhodium (Rh) or Ruthenium (Ru) complexes with chiral phosphine ligands

(e.g., Rh-DuanPhos or Ru-BINAP).
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Mechanism: The chiral ligand creates a steric environment that forces hydride delivery to the

Re or Si face of the carbonyl, establishing the C1 stereocenter.

Route B: Classical Resolution (The Laboratory Standard)
For smaller batches or when chiral catalysts are unavailable, resolving the racemic mixture

using chiral acids is robust.

Resolving Agent:(S)-(+)-Mandelic Acid or (+)-Tartaric Acid.

Process:

Dissolve racemic amine in Acetone/Methanol.[2]

Add (S)-(+)-Mandelic Acid (0.5 - 1.0 eq).

Crystallize the diastereomeric salt.[2] The (R)-amine-(S)-acid salt typically crystallizes out,

leaving the (S)-amine in the mother liquor (solubility dependent).

Basify the salt (NaOH) to liberate the enantiopure free base.
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Figure 1: Comparison of Asymmetric Catalytic Reduction vs. Classical Resolution pathways.

Part 3: Analytical Validation (Chiral HPLC)
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Trustworthiness in chiral synthesis relies on rigorous analytical control. Standard C18 columns

cannot separate enantiomers. You must use a Polysaccharide-based Chiral Stationary Phase

(CSP).[3][4]

Method Protocol: Enantiomeric Excess Determination
Column:Chiralpak AD-H or Lux Cellulose-2 (Amylose tris(3,5-dimethylphenylcarbamate) or

Cellulose equivalent).

Why: These columns interact with the

-systems of the phenyl ring and the hydrogen bonding of the amine/alcohol groups to
discriminate spatial arrangements.

Mobile Phase: n-Hexane : Isopropanol : Diethylamine (90 : 10 : 0.1).

Critical: The Diethylamine (DEA) modifier is mandatory. Without it, the basic primary amine

will interact with residual silanols on the column, causing severe peak tailing and loss of

resolution.

Flow Rate: 1.0 mL/min.

Detection: UV at 210 nm or 254 nm.

Temperature: 25°C.

Data Interpretation: Typically, the (R)-enantiomer elutes first or second depending on the

specific column selector. Always inject a racemic standard first to establish retention times (

and

).

Part 4: Pharmaceutical Applications
The primary amine (3-amino-1-phenylpropan-1-ol) is the direct precursor to the N-methylated

amino alcohols used in major antidepressants.

1. Atomoxetine (Strattera)
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Target: Norepinephrine Reuptake Inhibitor (NRI).

Synthesis Connection:

(R)-3-amino-1-phenylpropan-1-ol is N-methylated (via reductive amination with

HCHO/HCOOH or methyl iodide) to form (R)-N-methyl-3-amino-1-phenylpropan-1-ol.

The alcohol group is activated (e.g., mesylation) and displaced by o-cresol (via Mitsunobu

or nucleophilic substitution) to form Atomoxetine.

Note: The chirality of the alcohol is inverted if using standard nucleophilic substitution

(SN2), or retained if using specific etherification conditions. Therefore, starting with the

correct enantiomer of the amino alcohol is vital.

2. Fluoxetine (Prozac)
Target: Selective Serotonin Reuptake Inhibitor (SSRI).

Synthesis Connection: Similar to Atomoxetine, but the arylation involves 4-

trifluoromethylphenol. While often sold as a racemate, the (R)- and (S)-enantiomers

(Norfluoxetine) show distinct metabolic profiles.
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Figure 2: Divergent synthesis of blockbuster drugs from the core amino alcohol scaffold.

Part 5: Safety & Handling
Hazard Class: Irritant / Corrosive.

GHS Signal:DANGER.

Foundational & Exploratory

Check Availability & Pricing

© 2026 BenchChem. All rights reserved. 6 / 8 Tech Support

https://www.benchchem.com/product/b164730/docs?utm_src=pdf-body-img#technical-guide-chirality-of-3-amino-1-phenylpropan-1-ol
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/?utm_src=pdf-header-logo
https://www.benchchem.com/product/b164730?utm_src=pdf-header-pricing#bc-rfq
https://www.benchchem.com/contactus?utm_src=pdf-footer


H-Codes: H314 (Causes severe skin burns and eye damage).

Handling: The free base is a basic amine. It will absorb

from the air (forming carbamates). Store under inert gas (Argon/Nitrogen) in a cool, dry
place.

PPE: Chemical resistant gloves (Nitrile), safety goggles, and lab coat are mandatory.
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Need Custom Synthesis?

BenchChem offers custom synthesis for rare earth carbides and specific isotopiclabeling.

Email: info@benchchem.com or Request Quote Online.
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Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not

intended for diagnostic or therapeutic procedures. While BenchChem strives to provide

accurate protocols, we make no warranties, express or implied, regarding the fitness of this

product for every specific experimental setup.

Technical Support:The protocols provided are for reference purposes. Unsure if this reagent

suits your experiment?

Need Industrial/Bulk Grade? Request Custom Synthesis Quote
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